molecular formula C9H12N2S B11912772 6-(Methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 90562-69-9

6-(Methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11912772
CAS No.: 90562-69-9
M. Wt: 180.27 g/mol
InChI Key: FPKLJZMGQKVXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoxaline serves as a privileged scaffold in the development of novel pharmacologically active compounds, and its partially hydrogenated derivatives, such as this compound, are key intermediates for constructing more complex molecular architectures. The methylsulfanyl (S-CH₃) substituent on the fused benzene ring is a versatile functional group that can influence the compound's electronic properties and serve as a point for further chemical modification. Research into analogous tetrahydroquinoline and tetrahydroquinoxaline compounds highlights their potential in diverse therapeutic areas. Specifically, structurally related molecules have been investigated as potent tubulin polymerization inhibitors targeting the colchicine binding site, a mechanism relevant for developing new anticancer agents . Other tetrahydroisoquinoline derivatives have shown promising activity as enzyme inhibitors , specifically targeting critical pathways in cancer cells, such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR) . Furthermore, functionalized tetrahydroquinolines have been utilized in materials science as highly selective chemosensors for metal ions like Pd²⁺, demonstrating the utility of this core structure in analytical chemistry . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90562-69-9

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

6-methylsulfanyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C9H12N2S/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3

InChI Key

FPKLJZMGQKVXJR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)NCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylthio)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2-phenylenediamine with a suitable methylthio-containing reagent. One common method is the cyclization of 1,2-phenylenediamine with methylthioacetic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-(methylthio)-1,2,3,4-tetrahydroquinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Sulfonylation and N-Functionalization

The tetrahydroquinoxaline nitrogen atoms undergo sulfonylation with sulfonyl chlorides. For example:

  • Reaction : Treatment with m-toluenesulfonyl chloride in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) yields N-sulfonylated derivatives .

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 70–85% for analogous compounds .

Example :

6-(Methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline+RSO2ClTEA, DMAP, DCM6-(Methylsulfanyl)-1-(R-sulfonyl)-1,2,3,4-tetrahydroquinoxaline\text{this compound} + \text{RSO}_2\text{Cl} \xrightarrow{\text{TEA, DMAP, DCM}} \text{6-(Methylsulfanyl)-1-(R-sulfonyl)-1,2,3,4-tetrahydroquinoxaline}

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is susceptible to oxidation:

  • Oxidation to sulfoxide : Using 3-chloroperoxybenzoic acid (mCPBA) in DCM at 0°C to room temperature .

  • Oxidation to sulfone : Prolonged reaction with hydrogen peroxide (H2_2O2_2) in acetic acid .

Example :

-SMemCPBA-S(O)Meor-SO2Me\text{-SMe} \xrightarrow{\text{mCPBA}} \text{-S(O)Me} \quad \text{or} \quad \text{-SO}_2\text{Me}

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the 6-position when activated by the methylsulfanyl group:

  • Replacement with amines : Heating with aqueous ammonia or alkylamines under microwave irradiation .

  • Replacement with alkoxides : Reaction with sodium methoxide/ethanol at reflux .

Example :

This compound+NH3Δ,MW6-Amino-1,2,3,4-tetrahydroquinoxaline+MeSH\text{this compound} + \text{NH}_3 \xrightarrow{\Delta, \text{MW}} \text{6-Amino-1,2,3,4-tetrahydroquinoxaline} + \text{MeSH}

Cross-Coupling Reactions

The methylsulfanyl group can act as a directing group in transition-metal-catalyzed reactions:

  • Suzuki–Miyaura coupling : Bromination at the 5- or 7-position followed by palladium-catalyzed coupling with arylboronic acids (e.g., using Pd(PPh3_3)4_4, K2_2CO3_3, 1,4-dioxane, 90°C) .

  • Buchwald–Hartwig amination : Amination with aryl halides using Pd catalysts .

Example :

5-Bromo-6-(methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline+ArB(OH)2Pd(PPh3)45-Aryl-6-(methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline\text{5-Bromo-6-(methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-6-(methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline}

Cyclization and Ring Expansion

The tetrahydroquinoxaline core participates in acid- or base-mediated cyclizations:

  • Pictet–Spengler cyclization : Reaction with aldehydes (e.g., formaldehyde) in the presence of BF3_3·OEt2_2 to form fused polycyclic systems .

  • Radical cascade cyclization : AgNO3_3-promoted reactions with diarylphosphine oxides to generate phosphorylated derivatives .

Example :

This compound+RCHOBF3OEt2Fused tricyclic product\text{this compound} + \text{RCHO} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Fused tricyclic product}

Reduction and Hydrogenation

The tetrahydroquinoxaline ring can undergo further reduction:

  • Catalytic hydrogenation : Using H2_2 and Pd/C or Raney Ni to saturate the benzene ring, yielding decahydroquinoxaline derivatives .

  • Asymmetric hydrogenation : Rh–thiourea-catalyzed reactions to access enantiopure derivatives (e.g., 98–99% ee) .

Example :

This compoundH2,Pd/C6-(Methylsulfanyl)-decahydroquinoxaline\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{6-(Methylsulfanyl)-decahydroquinoxaline}

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Sulfonamide formation : Reaction with chlorosulfonic acid to yield sulfonamide derivatives with antimicrobial activity .

  • Schiff base formation : Condensation with aldehydes/ketones to generate imine-linked analogs .

Example :

This compoundClSO3H6-Sulfonamido-1,2,3,4-tetrahydroquinoxaline\text{this compound} \xrightarrow{\text{ClSO}_3\text{H}} \text{6-Sulfonamido-1,2,3,4-tetrahydroquinoxaline}

Key Data Table

| Reaction Type | Reagents/Conditions | Product | Yield |

Scientific Research Applications

6-(methylthio)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(methylthio)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The methylsulfanyl group increases LogP compared to methoxy (-OCH₃) or carboxylic acid (-COOH) substituents, enhancing membrane permeability for drug candidates .
  • Synthetic Flexibility : Ethyl and sulfonyl derivatives (e.g., 1,4-diethyl and toluene-sulfonyl analogs) are synthesized via alkylation or sulfonylation, whereas the methylsulfanyl group may require thiolation reagents .

Reactivity and Functionalization

  • Hydrogenation: Tetrahydroquinoxalines are often synthesized via catalytic hydrogenation of quinoxalines. Electron-donating groups like -SCH₃ may reduce hydrogenation efficiency compared to electron-withdrawing substituents .
  • Nucleophilic Substitution : The -SCH₃ group can undergo oxidation to sulfoxide or sulfone derivatives, expanding utility in medicinal chemistry .

Biological Activity

6-(Methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

  • IUPAC Name : this compound
  • CAS Number : 90562-69-9
  • Molecular Formula : C9H12N2S
  • Molecular Weight : 180.27 g/mol

Structural Characteristics

The compound features a quinoxaline core with a methylthio group at the 6-position. This unique structure contributes to its biological properties and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 1,2-phenylenediamine with methylthio-containing reagents under acidic conditions. Common methods include:

  • Cyclization with Methylthioacetic Acid : Conducted in solvents like ethanol or methanol at elevated temperatures.
  • Industrial Production : May utilize continuous flow reactors for enhanced efficiency and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-116 (Colon)1.9Doxorubicin (3.23)
MCF-7 (Breast)2.3Doxorubicin (3.23)

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a lead compound in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Receptor Binding : It could interact with specific receptors on cell membranes, modulating signaling pathways associated with cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Core Structure Biological Activity
6-(Methylthio)quinolineQuinoloneAntimicrobial and antiviral properties
6-(Methylthio)benzothiazoleBenzothiazoleAntimicrobial activity
6-(Methylthio)pyrimidinePyrimidineLimited biological studies

While other compounds exhibit biological activities, the specific combination of the tetrahydroquinoxaline structure and methylthio group in this compound contributes to its distinct profile.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of derivatives based on this compound. For example:

  • A study published in MDPI highlighted the synthesis of various quinoxaline derivatives that showed improved anticancer properties compared to their parent compounds .
  • Another investigation detailed modifications to the methylthio group that increased antimicrobial efficacy against resistant strains.

Q & A

Q. What are the common synthetic routes for preparing 6-(Methylsulfanyl)-1,2,3,4-tetrahydroquinoxaline?

The compound can be synthesized via two primary routes:

  • Cyclization of 1,2-diaminobenzene derivatives with methylsulfanyl-containing carbonyl precursors (e.g., ketones or aldehydes) in solvents like n-butanol. This method requires careful control of stoichiometry and temperature to avoid side reactions .
  • Hydrogenation of quinoxaline precursors : Catalytic transfer hydrogenation using tetrabutylammonium bromide or asymmetric hydrogenation with chiral Ru/Ir catalysts (e.g., [RuCl₂(diphosphine)(diamine)] complexes) can reduce the aromatic ring while retaining the methylsulfanyl substituent. Reaction conditions (e.g., H₂ pressure, solvent) significantly impact yield .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Resolves bond angles (e.g., C–S–C ≈ 112.3°) and confirms the tetrahydroquinoxaline core conformation .
  • NMR spectroscopy : ¹H NMR identifies methylsulfanyl protons (δ ~2.5 ppm) and aromatic protons (δ ~6.5–7.0 ppm). ¹³C NMR confirms sp³ hybridization of the tetrahydro ring carbons (~41–55 ppm) and methylsulfanyl carbon (~15 ppm) .
  • Mass spectrometry : Exact mass analysis (e.g., ESI-MS) verifies molecular ion peaks and fragmentation patterns .

Q. What analytical techniques are critical for confirming purity and identity during synthesis?

  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection.
  • Melting point analysis : Correlates with literature values to confirm crystallinity.
  • Elemental analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Chiral catalysts : Rhodium or iridium complexes with diphosphinite ligands achieve enantiomeric excess (ee) up to 90%. For example, Ir/PQ-phos catalysts selectively reduce quinoxaline precursors under mild H₂ pressure (1–5 bar) .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interaction, improving ee by 10–15% .
  • Kinetic resolution : Use of chiral auxiliaries during cyclization can bias the formation of one enantiomer .

Q. How do substituents on the tetrahydroquinoxaline core influence biological activity?

  • Methylsulfanyl group : Enhances lipophilicity, improving membrane permeability in antibacterial assays (MIC: 0.0313–0.250 mg/mL against S. aureus) .
  • Electron-withdrawing groups (e.g., nitro): Reduce basicity of the N-heterocycle, altering binding to enzyme active sites (e.g., dihydrofolate reductase) .
  • Sulfonamide derivatives : Exhibit anti-proliferative activity (IC₅₀ < 10 µM) via inhibition of tubulin polymerization, as shown in molecular docking studies .

Q. What computational methods predict the reactivity of this compound derivatives?

  • DFT calculations : Model reaction pathways (e.g., hydrogenation energy barriers) and predict regioselectivity in electrophilic substitutions .
  • Molecular docking : Screens derivatives against target proteins (e.g., VEGFR-2) to prioritize synthesis. AutoDock Vina or Schrödinger Suite are commonly used .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .

Q. What challenges arise in scaling up enantioselective synthesis?

  • Catalyst cost : Chiral Ir/Ru complexes are expensive; recycling protocols (e.g., immobilized catalysts) are under development .
  • Byproduct formation : Over-reduction to decahydroquinoxaline occurs at high H₂ pressures (>10 bar), requiring precise pressure control .
  • Purification : Enantiomers with similar physical properties necessitate chiral stationary phases (e.g., amylose-based HPLC columns) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Asymmetric Hydrogenation

ParameterOptimal RangeImpact on ee/YieldReference
Catalyst[Ir(PQ-phos)]ee: 85–90%
SolventTHFee ↑ 15% vs. methanol
H₂ Pressure3–5 barYield: 70–80%
Temperature25–40°CLower T improves ee

Q. Table 2. Biological Activity of Derivatives

DerivativeTarget PathogenMIC (mg/mL)MechanismReference
6-SulfonohydrazideE. coli0.0625DHFR inhibition
6-NitroP. aeruginosa0.125ROS generation
6-MethylsulfanylS. aureus0.0313Membrane disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.